Ethyl 5-oxooxolane-2-carboxylate
Overview
Description
Ethyl 5-oxooxolane-2-carboxylate, also known as 5-oxo-tetrahydrofuran-2-carboxylic acid ethyl ester, is an organic compound with the molecular formula C7H10O4. It is a colorless to slightly yellow liquid that is soluble in many organic solvents such as ethers, alcohols, and ketones. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-oxooxolane-2-carboxylate can be synthesized through the esterification of 5-oxo-tetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxooxolane-2-carboxylate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form 5-oxo-tetrahydrofuran-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 5-hydroxy-tetrahydrofuran-2-carboxylate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: 5-oxo-tetrahydrofuran-2-carboxylic acid.
Reduction: 5-hydroxy-tetrahydrofuran-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxooxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-oxooxolane-2-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular structure allows it to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules. The pathways involved include nucleophilic addition, substitution, and elimination reactions .
Comparison with Similar Compounds
Ethyl 5-oxooxolane-2-carboxylate can be compared with similar compounds such as:
Ethyl 5-hydroxyoxolane-2-carboxylate: This compound has a hydroxyl group instead of a keto group, making it less reactive in oxidation reactions.
Ethyl 5-oxohexanoate: This compound has a longer carbon chain, affecting its solubility and reactivity.
Ethyl 5-oxopentanoate: Similar in structure but with a different ring size, influencing its chemical properties and applications
This compound stands out due to its unique combination of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
ethyl 5-oxooxolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGWRVDIFBMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308154, DTXSID70862556 | |
Record name | Ethyl 5-oxooxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_29080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-51-8 | |
Record name | 4-Carbethoxybutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-oxooxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-oxooxolane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARBETHOXYBUTYROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8FFC3BNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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